Methyl 2-bromo-3-methoxypropanoate

Vue d'ensemble

Description

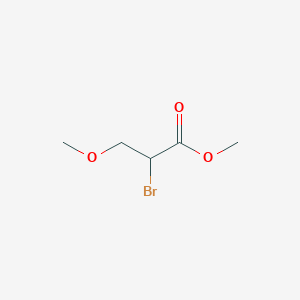

Methyl 2-bromo-3-methoxypropanoate is an organic compound with the molecular formula C5H9BrO3. It is a brominated ester, commonly used in organic synthesis due to its reactivity and versatility. The compound is characterized by a bromine atom attached to the second carbon of a propanoate backbone, with a methoxy group on the third carbon. This structure imparts unique chemical properties, making it valuable in various chemical reactions and applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 2-bromo-3-methoxypropanoate can be synthesized through the bromination of methyl acrylate. The process involves the addition of bromine to methyl acrylate at elevated temperatures. For instance, a reaction flask is charged with methyl acrylate, and bromine is added dropwise while maintaining the temperature around 55°C. The reaction mixture is then incubated for an hour, followed by vacuum concentration to remove excess bromine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2-bromo-3-methoxypropanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

Oxidation: Oxidative reactions can convert the methoxy group to a carbonyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Nucleophilic Substitution: Products include 2-hydroxy-3-methoxypropanoate or 2-amino-3-methoxypropanoate.

Reduction: Products include 2-methoxypropanol or propane.

Oxidation: Products include 2-bromo-3-oxopropanoate.

Applications De Recherche Scientifique

Methyl 2-bromo-3-methoxypropanoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mécanisme D'action

The mechanism of action of methyl 2-bromo-3-methoxypropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. These properties make it a valuable tool in organic synthesis and biochemical studies .

Comparaison Avec Des Composés Similaires

Methyl 2-bromo-3-hydroxypropanoate: Similar structure but with a hydroxyl group instead of a methoxy group.

Methyl 2-chloro-3-methoxypropanoate: Similar structure but with a chlorine atom instead of bromine.

Ethyl 2-bromo-3-methoxypropanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness: Methyl 2-bromo-3-methoxypropanoate is unique due to the combination of its bromine and methoxy groups, which provide distinct reactivity patterns. The bromine atom enhances its electrophilicity, making it more reactive in substitution reactions compared to its chloro counterpart. The methoxy group increases its solubility in organic solvents, facilitating its use in various chemical processes .

Activité Biologique

- Molecular Formula : C₅H₉BrO₃

- Molecular Weight : 227.05 g/mol

- Physical Form : Colorless to pale yellow liquid

- Purity : Typically around 95% .

Potential Biological Activities

- Antimicrobial and Antifungal Properties : Compounds with similar structures, particularly alkyl bromides, are known for their potential antimicrobial and antifungal activities. The bromine atom may enhance the compound's ability to disrupt microbial membranes or interfere with metabolic processes.

- Lipophilicity and Bioavailability : The presence of methoxy groups may increase lipophilicity, which can influence the bioavailability of the compound in pharmacological applications. This characteristic is crucial for the absorption and distribution of drugs within biological systems.

- Synthesis of Bioactive Compounds : this compound can serve as a building block in organic synthesis, particularly in the development of pharmaceuticals. Its reactivity allows it to participate in various chemical transformations that can lead to bioactive compounds .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but can be inferred from its chemical structure:

- Electrophilic Nature : The bromine atom makes the compound an electrophile, allowing it to engage in nucleophilic substitution reactions. This property is leveraged in organic synthesis to introduce diverse functional groups into molecules, potentially leading to compounds with specific biological activities .

- Chirality and Stereoselectivity : Although not explicitly detailed for this compound, many related compounds exhibit chiral properties that allow for selective interactions with enzymes and receptors, enhancing their biological efficacy.

Case Studies and Research Findings

While direct studies on this compound are sparse, several relevant findings from similar compounds provide insights into its potential applications:

- Anticonvulsant Activity : Research indicates that related compounds can be synthesized into derivatives exhibiting anticonvulsant properties, suggesting that this compound could also be a precursor for such therapeutics.

- Enzyme-Catalyzed Reactions : In biochemical research, similar compounds have been utilized to study enzyme-catalyzed reactions, highlighting their importance in understanding metabolic pathways and stereoselective processes within biological systems .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₅H₉BrO₃ | Bromine and methoxy groups; potential bioactivity |

| Ethyl 2-bromo-3,3-dimethoxypropanoate | C₇H₁₃BrO₄ | Similar structure; used in pharmaceutical synthesis |

| Methyl 2-chloro-3,3-dimethoxypropanoate | C₆H₁₁ClO₄ | Chlorine instead of bromine; different reactivity profile |

Propriétés

IUPAC Name |

methyl 2-bromo-3-methoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO3/c1-8-3-4(6)5(7)9-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBLRKGCQVZDMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326304 | |

| Record name | methyl 2-bromo-3-methoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27704-96-7 | |

| Record name | 27704-96-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-bromo-3-methoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-bromo-3-methoxypropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.